

# An In-depth Technical Guide to 4-Butoxy-3-ethoxybenzaldehyde

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## Compound of Interest

Compound Name: **4-Butoxy-3-ethoxybenzaldehyde**

Cat. No.: **B1270981**

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific discovery, detailed historical milestones, and explicit applications in drug development for **4-Butoxy-3-ethoxybenzaldehyde** (CAS No. 93567-90-9) is exceedingly limited. This guide synthesizes the available chemical data and infers potential synthetic methodologies and characteristics based on established principles of organic chemistry and data from structurally related compounds.

## Introduction

**4-Butoxy-3-ethoxybenzaldehyde** is an aromatic aldehyde characterized by the presence of a butoxy and an ethoxy group on the benzene ring. Its structure suggests potential applications as an intermediate in the synthesis of more complex molecules in fields such as pharmaceuticals, fragrances, and materials science. The dual alkoxy substitution can influence its solubility, reactivity, and biological activity.

## Chemical and Physical Properties

A summary of the basic chemical and physical properties for **4-Butoxy-3-ethoxybenzaldehyde** is provided in the table below. It is important to note that detailed experimental data for this specific compound is not widely published.

Property	Value	Source
CAS Number	93567-90-9	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>13</sub> H <sub>18</sub> O <sub>3</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	222.29 g/mol	<a href="#">[2]</a>
MDL Number	MFCD01922177	<a href="#">[2]</a>
Physical Description	Presumed to be a liquid or a low-melting solid	Inferred
Solubility	Expected to be soluble in common organic solvents	Inferred
Hazard	Irritant	<a href="#">[2]</a>

## History and Discovery

There is no readily available information in published scientific literature or patents detailing the initial discovery and historical development of **4-Butoxy-3-ethoxybenzaldehyde**. The scientists or research groups responsible for its first synthesis are not documented in the public domain. Its existence is primarily noted in chemical supplier catalogs and databases.

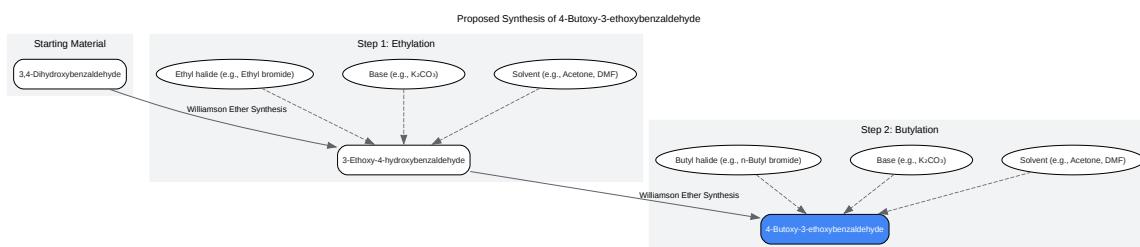
## Synthesis

While a specific, detailed experimental protocol for the synthesis of **4-Butoxy-3-ethoxybenzaldehyde** is not available in the searched literature, a plausible and widely used method for preparing such di-alkoxy benzaldehydes is through a sequential Williamson ether synthesis.[\[3\]](#)[\[4\]](#)[\[5\]](#) This would typically start from a dihydroxybenzaldehyde precursor.

## Proposed Synthetic Pathway

A logical synthetic route would commence with 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde) and proceed via a two-step alkylation. To achieve selective alkylation, a protecting group strategy might be necessary, or the reaction conditions could be optimized to favor mono-alkylation at one of the hydroxyl groups before proceeding to the second alkylation.

A more direct, albeit potentially lower-yielding in the absence of optimization, approach would be a sequential one-pot synthesis.



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Caption: Proposed Williamson Ether Synthesis Pathway.

## General Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on the synthesis of similar alkoxy benzaldehydes and has not been specifically validated for **4-Butoxy-3-ethoxybenzaldehyde**.

### Step 1: Synthesis of 3-Ethoxy-4-hydroxybenzaldehyde

- To a solution of 3,4-dihydroxybenzaldehyde in a suitable polar aprotic solvent (e.g., acetone or DMF), add a slight molar excess of a weak base (e.g., potassium carbonate).

- Add one equivalent of an ethylating agent (e.g., ethyl bromide or diethyl sulfate) dropwise at room temperature.
- Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
- Purify the crude product, likely through column chromatography or recrystallization, to isolate 3-ethoxy-4-hydroxybenzaldehyde.

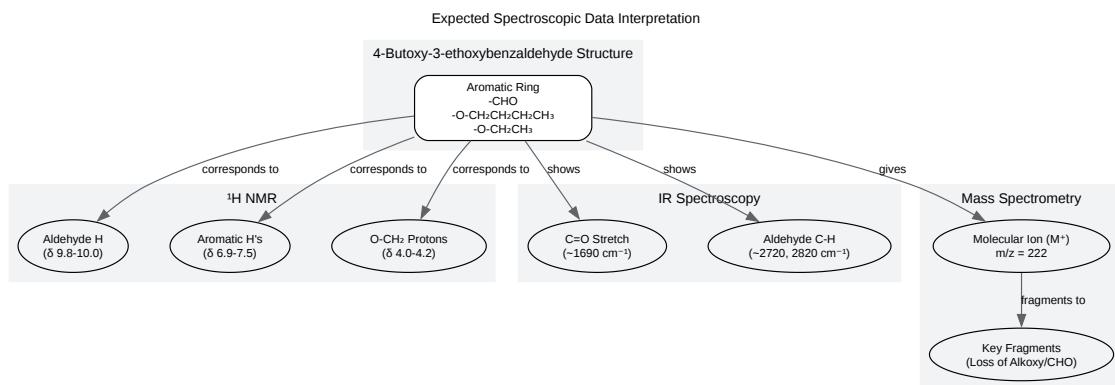
#### Step 2: Synthesis of **4-Butoxy-3-ethoxybenzaldehyde**

- Dissolve the 3-ethoxy-4-hydroxybenzaldehyde intermediate in a polar aprotic solvent (e.g., DMF).
- Add a slight molar excess of a base (e.g., potassium carbonate).
- Add one equivalent of a butylating agent (e.g., n-butyl bromide) dropwise.
- Heat the reaction mixture and monitor by TLC.
- After the reaction is complete, perform an aqueous workup by partitioning the mixture between water and an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
- Purify the final product by column chromatography to obtain **4-Butoxy-3-ethoxybenzaldehyde**.

## Spectroscopic Characterization (Predicted)

No experimental spectral data for **4-Butoxy-3-ethoxybenzaldehyde** has been found in the searched literature. However, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Technique	Predicted Key Features
<sup>1</sup> H NMR	<ul style="list-style-type: none"><li>- Aldehyde proton (CHO) singlet around <math>\delta</math> 9.8-10.0 ppm.</li><li>- Aromatic protons on the trisubstituted ring, likely appearing as a set of multiplets or doublets between <math>\delta</math> 6.9 and 7.5 ppm.</li><li>- Methylene protons of the butoxy and ethoxy groups adjacent to the oxygen atoms (O-CH<sub>2</sub>) appearing as triplets around <math>\delta</math> 4.0-4.2 ppm.</li><li>- Other methylene and methyl protons of the alkyl chains appearing further upfield.</li></ul>
<sup>13</sup> C NMR	<ul style="list-style-type: none"><li>- Carbonyl carbon (C=O) signal around <math>\delta</math> 190-195 ppm.</li><li>- Aromatic carbons, with those attached to oxygen appearing at higher chemical shifts (deshielded).</li><li>- Alkoxy carbon signals in the upfield region.</li></ul>
IR	<ul style="list-style-type: none"><li>- Strong C=O stretching vibration characteristic of an aldehyde, expected around 1680-1700 cm<sup>-1</sup>.</li><li>- C-H stretching of the aldehyde group, typically two weak bands around 2720 and 2820 cm<sup>-1</sup>.</li><li>- Aromatic C=C stretching vibrations in the 1450-1600 cm<sup>-1</sup> region.</li><li>- C-O stretching vibrations for the ether linkages.</li></ul>
Mass Spec.	<ul style="list-style-type: none"><li>- A molecular ion peak (M<sup>+</sup>) at m/z = 222.</li><li>- Fragmentation patterns corresponding to the loss of the butoxy and ethoxy groups, as well as the aldehyde functionality.</li></ul>



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Caption: Predicted Spectroscopic Correlations.

## Applications in Drug Development

There is currently no specific information available in the public domain linking **4-Butoxy-3-ethoxybenzaldehyde** to any drug development programs or describing its interaction with specific signaling pathways. As a substituted benzaldehyde, it could hypothetically serve as a scaffold or intermediate for the synthesis of compounds with potential biological activity. However, without experimental data, any discussion of its role in drug development remains speculative.

## Conclusion

**4-Butoxy-3-ethoxybenzaldehyde** is a chemical compound for which there is a significant lack of detailed scientific literature. While its basic chemical identity is known, its history, a validated synthetic protocol with quantitative data, and its applications, particularly in the realm of drug development, are not documented. The information presented in this guide is largely based on inference from the chemistry of analogous compounds. Further research and publication are necessary to fully elucidate the properties and potential of this molecule.

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## References

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